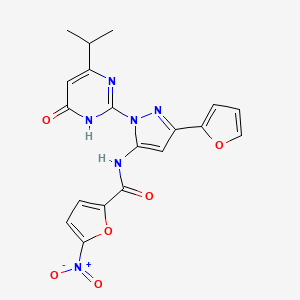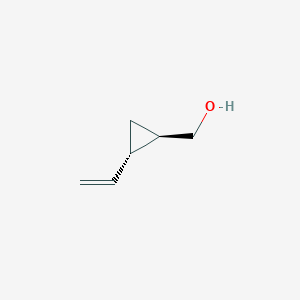
2alpha-Vinylcyclopropane-1beta-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2alpha-Vinylcyclopropane-1beta-methanol is an organic compound with the molecular formula C6H10O. It features a three-membered cyclopropane ring with a vinyl group and a hydroxyl group attached to it. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2alpha-Vinylcyclopropane-1beta-methanol typically involves the reaction of 1,4-dihalobutene-2 with malonic esters under anhydrous conditions. The reaction proceeds through the formation of a sodiomalonate anion, which then reacts with the dihalobutene to form the cyclopropane ring . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often involves the use of metallic alkoxides in an organic solution. The addition of an alcoholic metallic alkoxide to the organic solution of 1,4-dihalobutene-2 and a malonic ester results in the formation of the desired compound . This method is scalable and suitable for large-scale production.
化学反应分析
Types of Reactions
2alpha-Vinylcyclopropane-1beta-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The vinyl group can be reduced to form saturated cyclopropane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropane derivatives.
科学研究应用
2alpha-Vinylcyclopropane-1beta-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2alpha-Vinylcyclopropane-1beta-methanol involves its ability to undergo ring-opening reactions, which can generate reactive intermediates. These intermediates can participate in various chemical transformations, leading to the formation of complex structures . The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
Vinylcyclopropane: Similar in structure but lacks the hydroxyl group.
Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxyl group but lacks the vinyl group.
Vinylcyclopropane-1,1-dicarboxylate: Contains additional carboxylate groups.
Uniqueness
2alpha-Vinylcyclopropane-1beta-methanol is unique due to the presence of both a vinyl group and a hydroxyl group on the cyclopropane ring. This combination of functional groups provides it with distinct reactivity and makes it a versatile building block in organic synthesis .
属性
IUPAC Name |
[(1R,2S)-2-ethenylcyclopropyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEUBSMPIQDNHL-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15135-98-5 |
Source


|
| Record name | rac-[(1R,2S)-2-ethenylcyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)
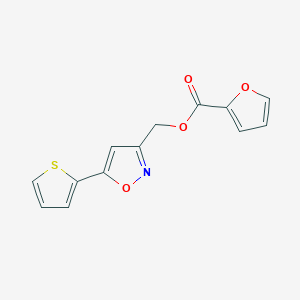
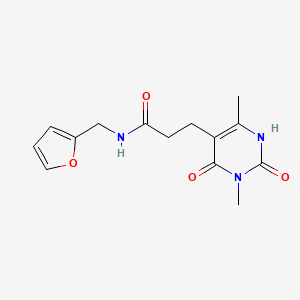

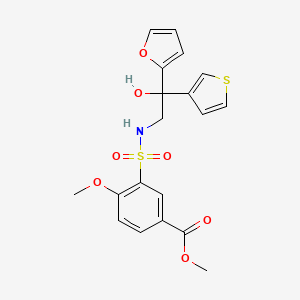
![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)
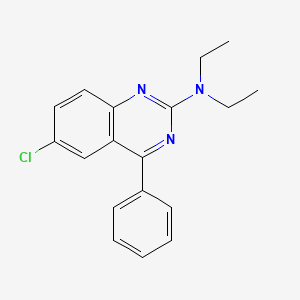
![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2356489.png)
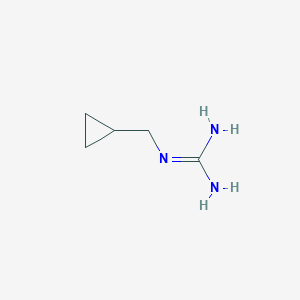
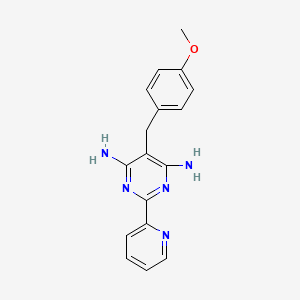
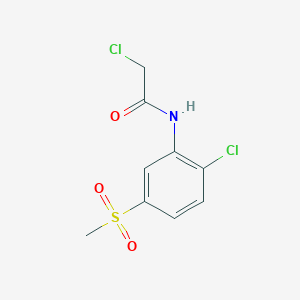
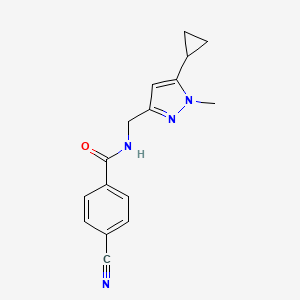
![N'-cyclohexyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2356497.png)
